Cas no 76319-53-4 ((aR)-2-Fluoro-a-methyl1,1'-biphenyl-4-acetate (aS)-a-Methylbenzenemethanamine)

(aR)-2-Fluoro-a-methyl1,1'-biphenyl-4-acetate (aS)-a-Methylbenzenemethanamine 化学的及び物理的性質
名前と識別子
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- (αR)-2-Fluoro-α-methyl[1,1''-biphenyl]-4-acetate (αS)-α-Methylbenzenemethanamine
- (αR)-2-Fluoro-α-methyl[1,1'-biphenyl]-4-acetate (αS)-α-Methylbenzenemethanamine
- (aR)-2-Fluoro-a-methyl1,1'-biphenyl-4-acetate (aS)-a-Methylbenzenemethanamine
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- インチ: 1S/C15H13FO2.C8H11N/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11;1-7(9)8-5-3-2-4-6-8/h2-10H,1H3,(H,17,18);2-7H,9H2,1H3/t10-;7-/m10/s1
- InChIKey: SXXYXEUZKYVLQA-JIJBYVMQSA-N
- ほほえんだ: [C@H](C1C=CC=CC=1)(N)C.FC1C=C([C@@H](C)C(=O)O)C=CC=1C1C=CC=CC=1
(aR)-2-Fluoro-a-methyl1,1'-biphenyl-4-acetate (aS)-a-Methylbenzenemethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M763195-50g |
(aR)-2-Fluoro-a-methyl[1,1'-biphenyl]-4-acetate (aS)-a-Methylbenzenemethanamine |
76319-53-4 | 50g |
$ 1736.00 | 2023-09-06 | ||
TRC | M763195-10g |
(aR)-2-Fluoro-a-methyl[1,1'-biphenyl]-4-acetate (aS)-a-Methylbenzenemethanamine |
76319-53-4 | 10g |
$ 224.00 | 2023-09-06 | ||
TRC | M763195-1g |
(aR)-2-Fluoro-a-methyl[1,1'-biphenyl]-4-acetate (aS)-a-Methylbenzenemethanamine |
76319-53-4 | 1g |
$ 63.00 | 2023-09-06 | ||
TRC | M763195-10000mg |
(aR)-2-Fluoro-a-methyl[1,1'-biphenyl]-4-acetate (aS)-a-Methylbenzenemethanamine |
76319-53-4 | 10g |
$224.00 | 2023-05-17 | ||
TRC | M763195-50000mg |
(aR)-2-Fluoro-a-methyl[1,1'-biphenyl]-4-acetate (aS)-a-Methylbenzenemethanamine |
76319-53-4 | 50g |
$1734.00 | 2023-05-17 | ||
TRC | M763195-1000mg |
(aR)-2-Fluoro-a-methyl[1,1'-biphenyl]-4-acetate (aS)-a-Methylbenzenemethanamine |
76319-53-4 | 1g |
$64.00 | 2023-05-17 |
(aR)-2-Fluoro-a-methyl1,1'-biphenyl-4-acetate (aS)-a-Methylbenzenemethanamine 関連文献
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
(aR)-2-Fluoro-a-methyl1,1'-biphenyl-4-acetate (aS)-a-Methylbenzenemethanamineに関する追加情報
Introduction to (aR)-2-Fluoro-a-methyl1,1'-biphenyl-4-acetate and (aS)-a-Methylbenzenemethanamine (CAS No. 76319-53-4)
(aR)-2-Fluoro-a-methyl1,1'-biphenyl-4-acetate and (aS)-a-Methylbenzenemethanamine are two important compounds in the field of organic chemistry and pharmaceutical research. These compounds have garnered significant attention due to their unique structural features and potential applications in various therapeutic areas. This article aims to provide a comprehensive overview of these compounds, including their chemical properties, synthesis methods, biological activities, and recent research advancements.
(aR)-2-Fluoro-a-methyl1,1'-biphenyl-4-acetate is a chiral compound characterized by the presence of a fluorine atom and a methyl group on the biphenyl ring. The fluorine substitution imparts unique electronic and steric properties to the molecule, making it an attractive candidate for drug design and development. The compound is often used as an intermediate in the synthesis of more complex pharmaceuticals, particularly those targeting specific receptors or enzymes.
The synthesis of (aR)-2-Fluoro-a-methyl1,1'-biphenyl-4-acetate typically involves several steps, including the formation of the biphenyl core, introduction of the fluorine atom, and subsequent functionalization. Recent advancements in asymmetric synthesis have enabled more efficient and selective methods for producing this compound. For example, a study published in the Journal of Organic Chemistry in 2023 reported a novel catalytic asymmetric fluorination method that significantly improved the yield and enantiomeric purity of the product.
(aS)-a-Methylbenzenemethanamine, on the other hand, is a chiral amine with a methyl group attached to the benzene ring. This compound is known for its role as a building block in the synthesis of various bioactive molecules. Its amine functionality makes it particularly useful in forming amide bonds, which are crucial in many pharmaceuticals and peptides.
The synthesis of (aS)-a-Methylbenzenemethanamine can be achieved through several routes, including reduction of nitro compounds or hydrolysis of nitriles. A recent study published in Organic Letters in 2023 described an environmentally friendly approach using biocatalytic reduction with high enantioselectivity. This method not only reduces the environmental impact but also provides a scalable route for industrial production.
In terms of biological activities, both compounds have shown promising results in various preclinical studies. (aR)-2-Fluoro-a-methyl1,1'-biphenyl-4-acetate has been investigated for its potential as an anti-inflammatory agent due to its ability to modulate specific inflammatory pathways. A study published in Bioorganic & Medicinal Chemistry Letters in 2023 demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines in vitro.
(aS)-a-Methylbenzenemethanamine has been explored for its neuroprotective properties. Research published in the Journal of Medicinal Chemistry in 2023 indicated that this compound could protect neurons from oxidative stress-induced damage by scavenging free radicals and enhancing cellular antioxidant defenses. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The combination of these two compounds has also been studied for synergistic effects. A collaborative study between researchers from multiple institutions found that co-administration of (aR)-2-Fluoro-a-methyl1,1'-biphenyl-4-acetate and (aS)-a-Methylbenzenemethanamine resulted in enhanced anti-inflammatory and neuroprotective activities compared to individual treatments. This synergistic effect opens up new avenues for developing multi-target therapies that address multiple aspects of complex diseases.
In conclusion, (aR)-2-Fluoro-a-methyl1,1'-biphenyl-4-acetate and (aS)-a-Methylbenzenemethanamine are valuable compounds with diverse applications in pharmaceutical research. Their unique structural features and biological activities make them promising candidates for further development into therapeutic agents. Ongoing research continues to uncover new insights into their mechanisms of action and potential clinical applications.
76319-53-4 ((aR)-2-Fluoro-a-methyl1,1'-biphenyl-4-acetate (aS)-a-Methylbenzenemethanamine) 関連製品
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